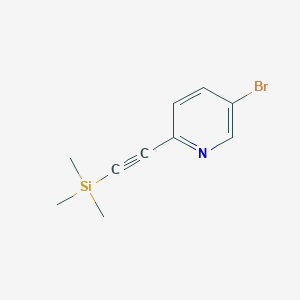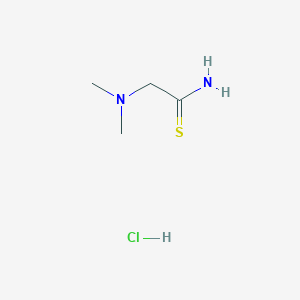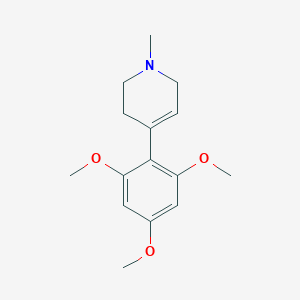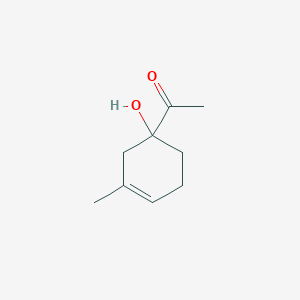
Zinc bis(o-isoocyl) bis(O-(sec-butyl)) bis(dithiophosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts is an organophosphorus compound widely used in various industrial applications. This compound is known for its role as an additive in lubricants and greases, providing anti-wear and anti-corrosion properties. It is a solid substance, typically appearing as white crystals, and is almost insoluble in water but soluble in organic solvents like alcohols and ethers .
準備方法
The preparation of Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts generally involves the following steps :
Formation of Phosphorodithioic Acid Esters: The process begins with the reaction of phosphoric acid with sulfur to produce phosphorodithioic acid. This acid is then esterified with sec-butyl alcohol and isooctyl alcohol to form the corresponding esters.
Reaction with Zinc Salts: The esters are subsequently reacted with zinc salts, such as zinc oxide or zinc acetate, to form the final product, Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts.
Industrial production methods typically involve large-scale batch or continuous processes, ensuring high purity and yield of the final product.
化学反応の分析
Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioates and phosphates. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound back to its corresponding phosphorodithioic acid esters. Reducing agents like lithium aluminum hydride are often used.
Substitution: The compound can undergo substitution reactions where the alkyl groups (sec-butyl and isooctyl) are replaced by other alkyl or aryl groups. This is typically achieved using alkyl halides or aryl halides under basic conditions.
The major products formed from these reactions include phosphorothioates, phosphates, and substituted phosphorodithioic acid esters .
科学的研究の応用
Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts has a wide range of scientific research applications:
Chemistry: It is used as an additive in lubricants and greases to enhance their anti-wear and anti-corrosion properties. It also serves as a stabilizer in various chemical formulations.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
作用機序
The mechanism of action of Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts involves its interaction with metal surfaces and biological molecules. The compound forms a protective film on metal surfaces, preventing wear and corrosion. In biological systems, it can inhibit enzymes by binding to their active sites, thereby modulating their activity. The molecular targets and pathways involved include metal ions and enzyme active sites .
類似化合物との比較
Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts is part of a broader class of zinc dialkyl dithiophosphates (ZDDPs). Similar compounds include:
- Phosphorodithioic acid, mixed O,O-bis(iso-Bu and pentyl) esters, zinc salts
- Phosphorodithioic acid, mixed O,O-bis(2-ethylhexyl and iso-Bu and pentyl) esters, zinc salts
- Phosphorodithioic acid, mixed O,O-bis(isononyl and isooctyl) esters, zinc salts
Compared to these similar compounds, Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts is unique due to its specific combination of sec-butyl and isooctyl groups, which provide a balance of solubility and reactivity, making it particularly effective as a lubricant additive .
特性
CAS番号 |
113706-15-3 |
|---|---|
分子式 |
C24H52O4P2S4Zn |
分子量 |
660.3 g/mol |
IUPAC名 |
zinc;butan-2-yloxy-(6-methylheptoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C12H27O2PS2.Zn/c2*1-5-12(4)14-15(16,17)13-10-8-6-7-9-11(2)3;/h2*11-12H,5-10H2,1-4H3,(H,16,17);/q;;+2/p-2 |
InChIキー |
JFNOTEFMYXBUBK-UHFFFAOYSA-L |
SMILES |
CCC(C)OP(=S)(OCCCCCC(C)C)[S-].CCC(C)OP(=S)(OCCCCCC(C)C)[S-].[Zn+2] |
正規SMILES |
CCC(C)OP(=S)(OCCCCCC(C)C)[S-].CCC(C)OP(=S)(OCCCCCC(C)C)[S-].[Zn+2] |
Key on ui other cas no. |
113706-15-3 93819-94-4 |
物理的記述 |
Liquid |
ピクトグラム |
Corrosive; Irritant; Environmental Hazard |
同義語 |
Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


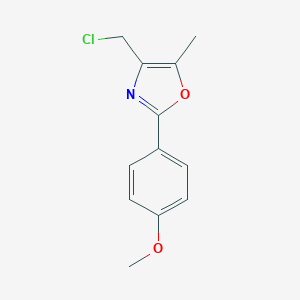

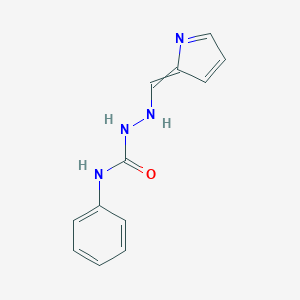
![N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]undecanamide](/img/structure/B39673.png)
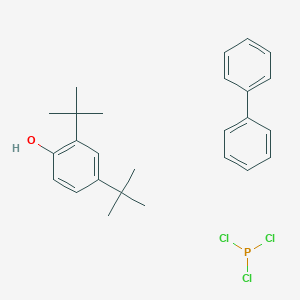


![(2R,3R)-2,3-Dihydroxybutanedioic acid;5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B39687.png)
